Ethoxymethylmercury;hydrate
Description
Ethoxymethylmercury hydrate is an organomercury compound characterized by an ethoxymethyl group (–CH₂–O–CH₂CH₃) bonded to a mercury atom, with a hydrated crystal structure. Organomercury compounds are historically significant as fungicides, preservatives, or catalysts, though their use has declined due to high toxicity and environmental persistence .
The hydrate form likely enhances solubility in polar solvents compared to anhydrous counterparts, a feature observed in other hydrated metal complexes (e.g., chromium chloride hydrates) . Ethoxymethylmercury hydrate’s reactivity and stability would depend on the interplay between the ethoxymethyl ligand’s electron-donating properties and mercury’s electrophilic nature.
Properties
CAS No. |
112570-02-2 |
|---|---|
Molecular Formula |
C3H9HgO2 |
Molecular Weight |
277.69 g/mol |
IUPAC Name |
ethoxymethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h2-3H2,1H3;;1H2 |
InChI Key |
XUQHVURHCDFVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Hg].O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxymethylmercury;hydrate can be synthesized through the reaction of ethyl alcohol with mercuric acetate in the presence of a base. The reaction typically involves the following steps:
- Dissolve mercuric acetate in ethyl alcohol.
- Add a base such as sodium hydroxide to the solution.
- Allow the reaction to proceed at room temperature, resulting in the formation of ethoxymethylmercury.
- The product is then hydrated by adding water to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions: Ethoxymethylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethoxy and methyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Mercuric oxide and ethyl acetate.
Reduction: Elemental mercury and ethyl alcohol.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Ethoxymethylmercury;hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, though its toxicity limits its applications.
Industry: Utilized in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethoxymethylmercury;hydrate involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
Comparison with Similar Compounds
Structural and Chemical Properties
*Inferred properties based on analogous compounds.
Analytical Detection
Ethoxymethylmercury hydrate can be analyzed using advanced speciation techniques, such as triple-spike isotope dilution mass spectrometry, which differentiates between organic and inorganic mercury forms . Methylmercury and ethylmercury are typically quantified via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry .
Environmental Behavior
Organomercury compounds, including Ethoxymethylmercury hydrate, exhibit persistence in aquatic systems due to strong Hg–C bonds. However, their degradation pathways vary:
- Methylmercury : Forms stable complexes with sulfhydryl groups in organic matter, leading to long-term bioaccumulation .
- Ethoxymethylmercury hydrate : Likely undergoes slower hydrolysis than methylmercury due to the ethoxy group’s steric hindrance, prolonging environmental retention .
Key Research Findings
Catalytic and Synthetic Relevance : Magnesium hydrides (e.g., [(BDI)MgH]₂) demonstrate alkene insertion mechanisms analogous to mercury-mediated reactions, though mercury compounds are less catalytically active due to higher toxicity and lower stability .
Toxicogenomic Differences: Methylmercury disrupts mitochondrial function and redox signaling more severely than inorganic mercury, a pattern likely shared by Ethoxymethylmercury hydrate .
Hydrate-Specific Stability : Hydrated metal complexes (e.g., CO₂ hydrates) show distinct dissociation behaviors under thermal stress, suggesting Ethoxymethylmercury hydrate may release Hg⁺ under elevated temperatures .
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